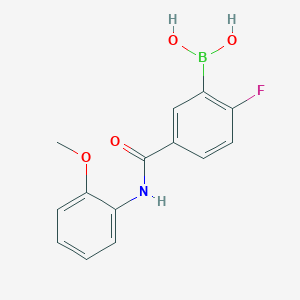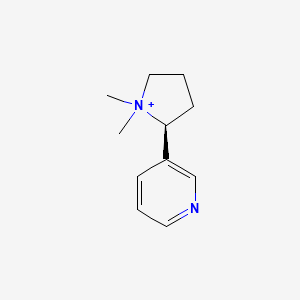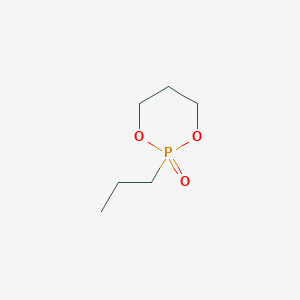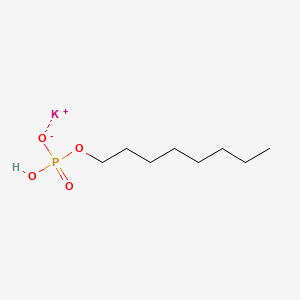
Potassium octyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate, characterized by its amphiphilic nature, which makes it useful in various applications, including as a surfactant and in the formulation of detergents and emulsifiers.
准备方法
Synthetic Routes and Reaction Conditions: Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction typically proceeds as follows:
Reaction of Octyl Alcohol with Phosphorus Oxychloride:
Neutralization with Potassium Hydroxide:
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: Potassium octyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with acids to form the corresponding octyl phosphate and potassium salts.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, typically under acidic conditions with a catalyst such as sulfuric acid.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Octyl alcohol and phosphoric acid.
Esterification: Octyl esters and water.
Neutralization: Octyl phosphate and potassium salts.
科学研究应用
Potassium octyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the formulation of buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用机制
The mechanism of action of potassium octyl hydrogen phosphate is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as a surfactant, reducing surface tension and facilitating the formation of emulsions. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function and stability.
相似化合物的比较
Potassium dihydrogen phosphate (KH2PO4): A common potassium phosphate used in fertilizers and as a buffering agent.
Sodium octyl hydrogen phosphate (C8H17OPO3Na): Similar in structure but with sodium instead of potassium, used in similar applications.
Uniqueness: Potassium octyl hydrogen phosphate is unique due to its specific combination of the octyl group and potassium ion, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers.
属性
CAS 编号 |
41989-08-6 |
|---|---|
分子式 |
C8H18KO4P |
分子量 |
248.30 g/mol |
IUPAC 名称 |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI 键 |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCOP(=O)(O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


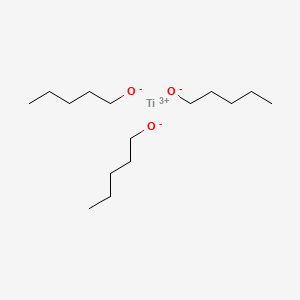

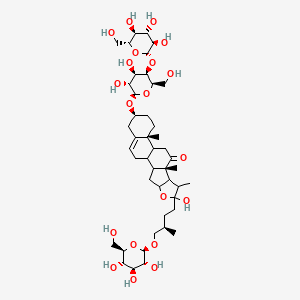


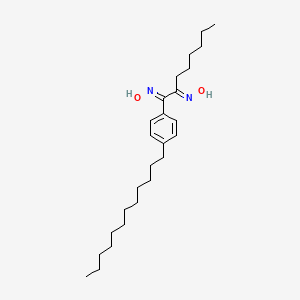
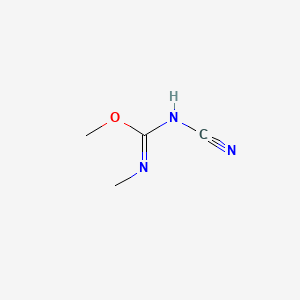
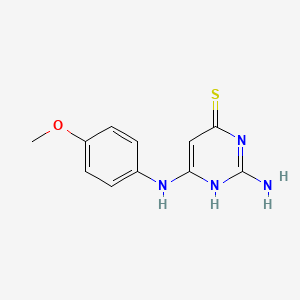
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
